2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide
Description
This compound features a chloroacetamide core linked to a 1,4-benzodioxin-substituted cyclopentylmethyl group. It is commercially available as a building block for medicinal chemistry and drug discovery . The benzodioxin moiety is notable for its electron-rich aromatic system, which may enhance binding to biological targets, while the cyclopentylmethyl group introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
2-chloro-N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-10-15(19)18-11-16(5-1-2-6-16)12-3-4-13-14(9-12)21-8-7-20-13/h3-4,9H,1-2,5-8,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNLNIYKSRREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl derivative, which is then reacted with cyclopentylmethylamine. The final step involves the chlorination of the acetamide group to yield the target compound
Chemical Reactions Analysis
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Scientific Research Applications
This compound is used extensively in proteomics research. It serves as a tool for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide involves its interaction with specific proteins. The compound binds to these proteins, altering their structure and function. This interaction can be used to study the protein’s role in various biological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Substituents on the Benzodioxin Ring
- 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6): Simplest analog with a direct acetamide linkage to the benzodioxin ring, lacking the cyclopentylmethyl group. Molecular formula: C₁₀H₁₀ClNO₃; molecular weight: 227.6 g/mol .
- 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide : Features an ethyl spacer between the benzodioxin and acetamide, increasing flexibility. Molecular weight: ~241.7 g/mol (estimated) .
Modifications to the Acetamide Side Chain
Physicochemical Properties
*Estimated based on structural similarity.
Key Observations:
- Propenyl-phenyl substituents (as in CAS 1338495-48-9) significantly elevate molecular weight and XLogP3, suggesting enhanced hydrophobic interactions in biological systems .
Antihepatotoxic Activity
Compounds containing the 1,4-dioxane ring (structurally analogous to benzodioxin) exhibit antihepatotoxic effects. For example:
- 3',4'-(1",4"-dioxino)flavone (4f): Demonstrated hepatoprotective activity comparable to silymarin in rat models, with reduced SGOT and SGPT levels .
- The target compound’s benzodioxin moiety may confer similar activity, though this requires experimental validation.
Biological Activity
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide is a compound with significant potential in biological research, particularly in the field of proteomics. Its unique structure allows for specific interactions with proteins, which can be leveraged to study various biological processes. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C16H20ClNO3
- CAS Number : 897313-58-5
- Molecular Weight : 295.79 g/mol
The biological activity of this compound primarily involves its interaction with specific proteins. The compound binds to target proteins, inducing conformational changes that affect their function. This mechanism is crucial for understanding how the compound can be utilized in proteomics to identify and characterize protein interactions and functions.
Biological Activity and Applications
Research indicates that this compound is particularly valuable in proteomics due to its ability to interact selectively with proteins involved in various biological pathways. The following applications have been identified:
- Proteomics Research : Used as a tool for studying protein interactions and functions.
- Antimicrobial Potential : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound as well .
Comparative Analysis with Similar Compounds
The activity of this compound can be compared with other chloroacetamides. A study on N-(substituted phenyl)-2-chloroacetamides highlighted that structural variations significantly influence biological activity. Compounds with halogenated substituents exhibited higher lipophilicity and better membrane permeability, which are critical for antimicrobial efficacy .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxin and cyclopentyl moieties | Potential proteomics applications |
| N-(4-chlorophenyl)-2-chloroacetamide | Halogenated phenyl ring | Effective against Gram-positive bacteria |
| N-(3-bromophenyl)-2-chloroacetamide | Halogenated phenyl ring | High antimicrobial activity |
Case Studies
A significant study involving similar chloroacetamides demonstrated their effectiveness against various pathogens. The compounds were tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and exhibited varying degrees of effectiveness based on structural modifications. This underscores the importance of chemical structure in determining biological activity .
Q & A
Q. How to reconcile conflicting bioactivity results across studies?
- Methodology :
- Standardize assay conditions (e.g., cell lines, incubation times).
- Validate compound integrity post-assay via LC-MS to check degradation .
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
